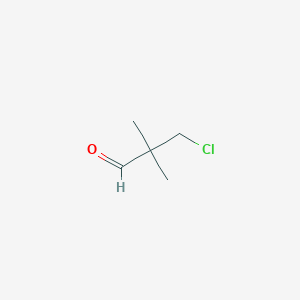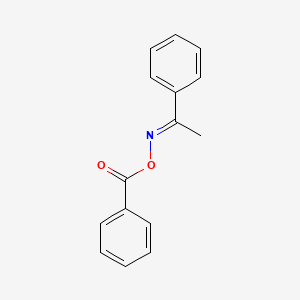
3-Chloro-2,2-dimethylpropanal
Descripción general
Descripción
3-Chloro-2,2-dimethylpropanal is an organic compound with the molecular formula C5H9ClO . It has a molecular weight of 120.58 . The compound is also known by its IUPAC name, 3-chloro-2,2-dimethylpropanal .
Synthesis Analysis
3-Chloro-2,2-dimethylpropanal can be synthesized from 3-Chloro-2,2-dimethyl-1-propanol . The 3-Chloro-2,2-dimethyl-1-propanol undergoes oxidation with pyridinium chlorochromate to yield 3-chloro-2,2-dimethylpropanal .Molecular Structure Analysis
The InChI code for 3-Chloro-2,2-dimethylpropanal is1S/C5H9ClO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 . This indicates that the compound has a carbon backbone with two methyl groups attached to the same carbon atom, a chlorine atom attached to another carbon atom, and a carbonyl group (C=O) at the end. Chemical Reactions Analysis
3-Chloro-2,2-dimethylpropanal is formed from the oxidation of 3-Chloro-2,2-dimethyl-1-propanol . The product spontaneously trimerizes to s-trioxane .Aplicaciones Científicas De Investigación
Aroma-Impact Compounds Synthesis
3-Chloro-2,2-dimethylpropanal is used in the combinatorial preparation of new aroma-impact compounds, specifically polyfunctional thiols. These compounds are significant in flavor and fragrance chemistry due to their potent and characteristic aromas .
s-Trioxane Formation
This compound undergoes oxidation with pyridinium chlorochromate to yield 3-chloro-2,2-dimethylpropanal, which spontaneously trimerizes to form s-trioxane . s-Trioxane has various applications, including serving as a monomer for polymer production.
Mecanismo De Acción
Mode of Action
It is known that 3-Chloro-2,2-dimethyl-1-propanol, a related compound, undergoes oxidation with pyridinium chlorochromate to yield 3-Chloro-2,2-dimethylpropanal . .
Biochemical Pathways
It is known that 3-Chloro-2,2-dimethyl-1-propanol, a related compound, can undergo oxidation to form 3-Chloro-2,2-dimethylpropanal
Propiedades
IUPAC Name |
3-chloro-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-5(2,3-6)4-7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSRYBRMKMEYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456042 | |
| Record name | 3-chloro-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,2-dimethylpropanal | |
CAS RN |
13401-57-5 | |
| Record name | 3-chloro-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2,2-dimethylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Chloro-2,2-dimethylpropanal in organic synthesis?
A1: 3-Chloro-2,2-dimethylpropanal serves as a valuable starting material in organic synthesis, particularly for synthesizing complex molecules like the naturally occurring α-amino acid, Pantonine []. This aldehyde's reactivity allows for various chemical transformations, making it a versatile building block for constructing diverse molecular structures.
Q2: Can you provide details about the synthesis of Pantonine using 3-Chloro-2,2-dimethylpropanal, as described in the research?
A2: While the provided abstract doesn't detail the entire synthetic route, it states that the synthesis of Pantonine starts with 3-Chloro-2,2-dimethylpropanal []. This suggests that the aldehyde likely undergoes a series of reactions, including the introduction of an amino group and a hydroxyl group, to arrive at the final Pantonine structure (2-amino-4-hydroxy-3,3-dimethylbutyric acid) []. The research also notes that Pantonine can cyclize into its corresponding γ-lactone under specific reaction conditions (gaseous hydrogen chloride in methanol) [], highlighting the reactivity of this amino acid.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















